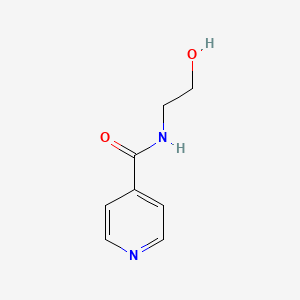

N-(2-Hydroxyethyl)isonicotinamide

Description

Contextualization within Pyridine (B92270) Carboxamide Chemistry

N-(2-Hydroxyethyl)isonicotinamide belongs to the broader class of compounds known as pyridine carboxamides. This family of molecules is characterized by a pyridine ring substituted with a carboxamide group (-C(=O)NHR). The position of this carboxamide group on the pyridine ring (positions 2, 3, or 4) gives rise to different isomers—picolinamides, nicotinamides, and isonicotinamides, respectively—each with distinct chemical properties and biological activities.

Pyridine carboxamides are a significant class of heterocyclic derivatives that have attracted considerable attention from researchers. niscpr.res.in Their versatile structure serves as a scaffold for designing new molecules with a wide range of applications, particularly in health and agriculture. niscpr.res.in Research has demonstrated that derivatives of nicotinamide (B372718) and other pyridine carboxamides exhibit activities such as antifungal, antimicrobial, and anticancer effects. niscpr.res.innih.gov For instance, certain nicotinamide derivatives have been synthesized and evaluated as succinate (B1194679) dehydrogenase (SDH) inhibitors for fungicidal applications, while others have been investigated as inhibitors of enzymes like histone deacetylase (HDAC) and vascular endothelial growth factor receptor-2 (VEGFR-2) in the context of anticancer research. nih.govrsc.orgnih.gov The foundational structure of this compound places it firmly within this important and actively studied chemical family.

Historical Perspectives in Chemical Synthesis Research

The synthesis of this compound and its isomers has been approached through several chemical strategies over time. These methods range from classical condensation reactions to more modern, efficiency-focused processes.

Early and common methods for creating the amide bond in these structures include the Schotten-Baumann reaction, which involves reacting a pyridine carbonyl chloride (like pyridine-4-carbonyl chloride) with an amine (ethanolamine). chemchart.com Another established route is the alkylation of a primary amide, such as isonicotinamide (B137802), with a suitable alkylating agent like 2-chloroethanol. chemchart.com

More recent research has focused on improving the efficiency and yield of these syntheses. For example, a method for preparing N-(2-hydroxyethyl)nicotinamide involves reacting an activated ester, N-succinimidyl-nicotinate, with ethanolamine (B43304). prepchem.com This reaction proceeds by precipitating N-hydroxysuccinimide, leaving the desired product in solution. prepchem.com Furthermore, patent literature describes processes aimed at overcoming the long reaction times and improving the yield and purity of the final product. One such patented method for producing N-(2-hydroxyethyl)nicotinamide operates without a solvent, representing a stride towards more sustainable and efficient chemical manufacturing. google.com

Table 1: Overview of Synthesis Methods for N-(2-Hydroxyethyl)pyridine Carboxamides This table is interactive. You can sort and filter the data.

| Product | Reactant 1 | Reactant 2 | Method Type | Reference |

|---|---|---|---|---|

| This compound | Pyridine-4-carbonyl chloride | Ethanolamine | Schotten-Baumann (Amide formation) | chemchart.com |

| This compound | Isonicotinamide | 2-chloroethanol | Alkylation of primary amine | chemchart.com |

| N-(2-Hydroxyethyl)nicotinamide | N-succinimidyl-nicotinate | Ethanolamine | Activated Ester Reaction | prepchem.com |

| N-(2-Hydroxyethyl)nicotinamide | Nicotinic acid derivative | Ethanolamine derivative | Solvent-free reaction | google.com |

Structural Isomerism and its Implications in Pharmacological Research

The concept of structural isomerism is central to understanding the pharmacological interest in this compound. The position of the N-(2-hydroxyethyl)carboxamide group on the pyridine ring dictates the compound's three-dimensional shape, electronic properties, and, consequently, its ability to interact with biological targets such as enzymes and receptors.

The primary structural isomers are:

This compound : The carboxamide group is at position 4 of the pyridine ring. nih.gov

N-(2-Hydroxyethyl)nicotinamide : The carboxamide group is at position 3 of the pyridine ring. nih.gov

N-(2-Hydroxyethyl)picolinamide : The carboxamide group is at position 2 of the pyridine ring.

This seemingly minor structural change has profound implications in pharmacological research. Different isomers can exhibit vastly different biological activities. For example, research into novel anticancer agents has explored various picolinamide (B142947) (2-substituted) derivatives as potent inhibitors of VEGFR-2 kinase, a key target in cancer therapy. nih.gov In a separate line of research, a series of nicotinamide (3-substituted) derivatives were designed and synthesized as potential inhibitors for histone deacetylase-3 (HDAC3), another important cancer-related enzyme. rsc.org These studies underscore that the specific isomeric form is a critical determinant of the molecule's therapeutic potential and its specific mechanism of action. The distinct spatial arrangement of the functional groups in each isomer governs how it fits into the active site of a target protein, making isomerism a key consideration in drug design and discovery.

Table 2: Structural Isomers of N-(2-Hydroxyethyl)pyridine Carboxamide This table is interactive. You can sort and filter the data.

| Compound Name | Position of Substitution | CAS Registry Number | Molecular Formula |

|---|---|---|---|

| This compound | 4-position | 6265-74-3 | C₈H₁₀N₂O₂ |

| N-(2-Hydroxyethyl)nicotinamide | 3-position | 6265-73-2 | C₈H₁₀N₂O₂ |

| N-(2-Hydroxyethyl)picolinamide | 2-position | Not explicitly found | C₈H₁₀N₂O₂ |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPWDPDVDVVXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064184 | |

| Record name | N-(2-Hydroxyethyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-74-3 | |

| Record name | N-(2-Hydroxyethyl)isonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyethylisonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)isonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYETHYLISONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923BQ8X2VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl Isonicotinamide

Direct Synthesis Routes for N-(2-Hydroxyethyl)isonicotinamide

The synthesis of this compound, a valuable intermediate in the pharmaceutical industry, can be achieved through various chemical pathways. The selection of precursors and optimization of reaction conditions are crucial for achieving high yields and purity.

Precursor Selection and Reaction Pathway Optimization

Two primary routes for the synthesis of this compound have been reported. One common method involves the reaction of an activated isonicotinic acid derivative with 2-aminoethanol (monoethanolamine).

A notable solvent-free approach utilizes the direct reaction of methyl isonicotinate (B8489971) with monoethanolamine. This method is advantageous as it avoids the use of potentially hazardous solvents and simplifies the purification process. The reaction is typically carried out by heating a mixture of the two reactants.

Another documented pathway involves the use of N-succinimidyl-nicotinate, which is reacted with the hydrochloric salt of ethanolamine (B43304). researchgate.net This reaction is conducted in a solvent such as dried dimethylformamide (DMF) and requires the presence of a base, like diisopropylethylamine (DIEA), to neutralize the hydrochloride salt. researchgate.net The reaction mixture is typically cooled and stirred under an inert atmosphere. researchgate.net

| Precursor 1 | Precursor 2 | Reaction Conditions |

| Methyl isonicotinate | Monoethanolamine | Solvent-free, heating |

| N-succinimidyl-nicotinate | Ethanolamine hydrochloride | DMF, DIEA, inert atmosphere, cooling |

Yield Enhancement Strategies and Process Development

Optimizing reaction parameters is key to maximizing the yield and purity of this compound. In the solvent-free method involving methyl isonicotinate and monoethanolamine, temperature and reaction time are critical variables. A Korean patent suggests that heating the mixture at a temperature range of 50-70°C, preferably 60°C, for a duration of 30 minutes to 10 hours, with an optimal time of 4 hours, can lead to high yields and purity without the need for complex separation processes like chromatography.

Following the reaction, the product can be purified by crystallization. The patent describes a process where isopropyl alcohol is added to the reaction mixture, which is then cooled to 30-45°C. Subsequently, isopropyl ether is introduced to precipitate the this compound as white crystals with a purity of over 95%.

In the N-succinimidyl-nicotinate route, the purification involves filtering off the N-hydroxysuccinimide byproduct, followed by washing the filtrate with a solvent like ether to remove any remaining precipitate. researchgate.net The solvent is then removed under high vacuum, and the resulting oily residue is triturated with ether to induce the precipitation of N-(2-Hydroxyethyl)nicotinamide. researchgate.net

Synthesis of this compound Nitric Ester

The nitric ester of this compound is a significant derivative, and its synthesis involves the nitration of the parent compound.

Nitration Processes and Conditions

The nitration of this compound is achieved by reacting it with a strong nitrating agent. A documented method utilizes fuming nitric acid as the nitrating agent. The reaction is performed under controlled temperature conditions to manage the exothermic nature of the nitration process.

Specifically, this compound is slowly added to fuming nitric acid while maintaining the temperature at 5°C. The mixture is then stirred for approximately one hour, with continuous cooling to ensure the temperature remains at 5°C.

| Reactant | Nitrating Agent | Reaction Temperature | Reaction Time |

| This compound | Fuming Nitric Acid | 5°C | 1 hour |

Purification and Isolation Methodologies for the Nitric Ester

The purification of the synthesized nitric ester involves a multi-step process to isolate the product from the reaction mixture. After the nitration is complete, the reaction mixture is slowly added to a large volume of ice water, while ensuring the temperature does not exceed 15°C.

The acidic solution is then neutralized to a pH of 8 by the slow addition of a sodium carbonate solution. This neutralization step is crucial for the precipitation of the nitric ester. The resulting mixture is then stirred at a low temperature (5°C) for several hours to allow for complete crystallization of the product. Finally, the precipitated crystals of this compound nitric ester are collected by filtration.

Derivatization Strategies for Polymeric Applications

Currently, there is a lack of publicly available scientific literature or patents detailing the specific derivatization of this compound for polymeric applications. While the synthesis of polymers from structurally similar molecules, such as N-(2-hydroxyethyl)acrylamide, is well-documented, specific methods for the polymerization or grafting of this compound have not been reported. Therefore, this remains an area with potential for future research and development.

Synthesis of N,N-bis(2-hydroxyethyl)isonicotinamide (BIN)

N,N-bis(2-hydroxyethyl)isonicotinamide (BIN) is a derivative of isonicotinic acid characterized by the presence of two hydroxyethyl (B10761427) groups on the amide nitrogen. One common and direct method for its synthesis involves the amidation of a methyl isonicotinate with diethanolamine (B148213). prepchem.com This reaction leverages the nucleophilic character of the secondary amine in diethanolamine to attack the electrophilic carbonyl carbon of the methyl ester of isonicotinic acid, leading to the formation of the corresponding amide and methanol (B129727) as a byproduct.

While specific literature detailing the comprehensive optimization of this reaction is not abundant, the general principles of such amidations suggest that the reaction is typically carried out by heating a mixture of the ester and the amine, often without a solvent. For a related compound, N-(2-hydroxyethyl)nicotinamide, a solvent-free synthesis from methyl nicotinate (B505614) and monoethanolamine has been reported to proceed at 60°C over 4 hours, resulting in a high yield and purity without the need for complex purification steps like chromatography. google.com A similar approach can be inferred for the synthesis of BIN.

The reaction can be represented by the following scheme:

Methyl isonicotinate + Diethanolamine → N,N-bis(2-hydroxyethyl)isonicotinamide + Methanol

Key parameters that would influence the outcome of this synthesis include the reaction temperature, reaction time, and the molar ratio of the reactants. Based on analogous reactions, a slight excess of diethanolamine might be used to ensure the complete conversion of the methyl isonicotinate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess diethanolamine and the methanol byproduct would typically be removed under reduced pressure to yield the crude BIN, which could then be purified further if necessary, for instance, by recrystallization. A melting point for N,N-bis(2-hydroxyethyl)isonicotinamide has been reported to be in the range of 132-134 °C. chemicalbook.com

Table 1: Reactants for the Synthesis of N,N-bis(2-hydroxyethyl)isonicotinamide

| Reactant | Role |

| Methyl isonicotinate | Ester precursor |

| Diethanolamine | Amine source |

Quaternization of the Pyridine (B92270) Ring in Derivatized Structures

The quaternization of the pyridine ring nitrogen in this compound and its derivatives is a key chemical transformation that introduces a permanent positive charge, thereby modifying the molecule's electronic properties, solubility, and biological activity. This reaction, known as the Menshutkin reaction, involves the N-alkylation of the pyridine nitrogen by an electrophilic reagent, typically an organohalide.

Studies on the quaternization of related pyridine derivatives, such as nicotinamide (B372718) and isonicotinamide (B137802), provide significant insights into the methodologies applicable to this compound structures. These reactions have been successfully carried out using various electrophiles, including methyl iodide and substituted 2-bromoacetophenones. nih.govnih.gov

The quaternization can be achieved through conventional heating or, more efficiently, by microwave-assisted synthesis. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours or even a day to mere minutes, while also significantly improving the reaction yields. For instance, in the quaternization of nicotinamide, microwave-assisted methods have increased yields by up to eight times compared to conventional heating. nih.gov

The choice of solvent is also a critical factor, with acetone (B3395972) and absolute ethanol (B145695) being commonly employed. nih.gov The general procedure involves dissolving the pyridine derivative and the alkylating agent in a suitable solvent and then either heating the mixture under reflux or subjecting it to microwave irradiation. The resulting pyridinium (B92312) salt often precipitates from the reaction mixture upon cooling or after partial removal of the solvent and can be collected by filtration.

For example, the quaternization of nicotinamide with various substituted 2-bromoacetophenones under conventional heating in acetone at 60°C for one hour, followed by stirring at room temperature for 24 hours, yielded the corresponding pyridinium salts. nih.gov The yields for these reactions varied depending on the substituent on the bromoacetophenone.

Table 2: Comparison of Conventional and Microwave-Assisted Quaternization of Nicotinamide with Methyl Iodide

| Method | Reaction Time | Yield (%) | Reference |

| Conventional | 17 hours | 78 | nih.gov |

| Microwave | 10-20 minutes | Significantly Higher | nih.gov |

These established methods for the quaternization of nicotinamide and isonicotinamide serve as a strong precedent for the successful quaternization of this compound and its derivatives, such as N,N-bis(2-hydroxyethyl)isonicotinamide. The presence of the hydroxyethyl groups on the amide nitrogen is not expected to interfere with the N-alkylation of the pyridine ring.

Advanced Characterization Techniques for N 2 Hydroxyethyl Isonicotinamide and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(2-Hydroxyethyl)isonicotinamide. Each method provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation. The homogeneity and purity of the compound can be confirmed by comparing the obtained spectra with literature data. ptfarm.pl

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons of the ethyl group and the hydroxyl group would be found in the upfield region. The splitting patterns of these signals would provide information about the neighboring protons, further confirming the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for the unambiguous assignment of the entire carbon framework. A typical ¹³C NMR spectrum is available in public databases. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). uni.lu The monoisotopic mass of this compound is 166.074227566 Da. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula, C₈H₁₀N₂O₂. nih.gov

Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.08151 | 133.9 |

| [M+Na]⁺ | 189.06345 | 140.5 |

| [M-H]⁻ | 165.06695 | 134.8 |

| [M+NH₄]⁺ | 184.10805 | 151.9 |

| [M+K]⁺ | 205.03739 | 138.6 |

| [M+H-H₂O]⁺ | 149.07149 | 127.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. libretexts.orgyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various bonds. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amide functional group would show a strong C=O stretching vibration around 1650-1700 cm⁻¹ and N-H stretching vibrations between 3100 and 3500 cm⁻¹. libretexts.org The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be observable.

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances and impurities. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov A reversed-phase HPLC method has been developed for the determination of Nicorandil and its decomposition product, N-(2-hydroxyethyl)nicotinamide. ptfarm.pl This method utilizes an ODS C18 column with a mobile phase consisting of methanol (B129727) and water. ptfarm.pl

The development of a robust HPLC method is critical for quality control, ensuring the purity of this compound. nih.govnih.gov Method development typically involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve good resolution and peak shape. ptfarm.plnih.govnih.gov For N-(2-hydroxyethyl)nicotinamide, a detection wavelength of 254 nm has been used, with a retention time of 4.288 minutes under specific conditions. ptfarm.pl The asymmetry factor and resolution are important parameters to evaluate the quality of the separation. ptfarm.pl

| Parameter | Value | Reference |

|---|---|---|

| Column | Reversed phase ODS C18 (250 mm × 4.6 mm, 10 µm) | ptfarm.pl |

| Mobile Phase | Methanol-water (60:40, v/v) | ptfarm.pl |

| Flow Rate | 0.6 ml/min | ptfarm.pl |

| Detection Wavelength | 254 nm | ptfarm.pl |

| Retention Time of HEN | 4.288 min | ptfarm.pl |

| Resolution (Rs) for NIC and HEN | 1.5 | ptfarm.pl |

| Asymmetry Factor (fA) | 1.17 | ptfarm.pl |

Capillary Electrophoresis (CE) for Analytical Separation

Capillary Electrophoresis (CE) represents a powerful analytical technique for the separation of chemical compounds based on their electrophoretic mobility in an electric field. This high-efficiency separation method is particularly well-suited for the analysis of small molecules, including derivatives of pyridinecarboxylic acids like this compound. The fundamental principle of CE involves the differential migration of analytes within a narrow, fused-silica capillary filled with an electrolyte solution, known as the background electrolyte (BGE).

For neutral or charged analytes, variations of CE, such as Micellar Electrokinetic Chromatography (MEKC), are employed. MEKC is a hybrid of electrophoresis and chromatography that extends the applicability of CE to a broader range of molecules. wikipedia.orgnih.gov In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.orgnih.gov These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov This is particularly advantageous for separating positional isomers, which can be challenging for other analytical techniques. itu.edu.tr

A notable application demonstrating the utility of MEKC for closely related compounds involves the separation and determination of isonicotinamide (B137802) and its positional isomer, nicotinamide (B372718). rsc.org Research has shown that a MEKC method, enhanced by field-amplified sample injection (FASI) for preconcentration, can achieve high sensitivity and resolution. rsc.org In such a method, parameters including the buffer pH, surfactant concentration, and the addition of organic modifiers like butanol are optimized to achieve baseline separation. researchgate.net

The successful separation of isonicotinamide from its isomer highlights the potential of CE for the quality control and analysis of this compound. Given the structural similarity, a similar MEKC method could be adapted for the analysis of this compound and its potential impurities or derivatives. The method's high efficiency, low sample and reagent consumption, and the ability to resolve closely related structures make it a valuable tool in the advanced characterization of this compound. mdpi.com

Detailed Research Findings:

In a study focused on the MEKC-FASI analysis of isonicotinamide and nicotinamide, the researchers systematically optimized the separation conditions to achieve high sensitivity. rsc.org The developed method demonstrated excellent performance in terms of detection limits and recovery from complex matrices. rsc.org

Table 1: Method Detection Limits

| Compound | Limit of Detection (LOD) (µg/mL) |

| Isonicotinamide | 0.051 |

| Nicotinamide | 0.069 |

| Data sourced from a study on the determination of isonicotinamide and nicotinamide by MEKC. rsc.org |

This interactive table showcases the low detection limits achieved, underscoring the method's sensitivity.

Table 2: Recovery Rates in Spiked Samples

| Sample Type | Analyte | Spiked Amount (µg/mL) | Found Amount (µg/mL) | Recovery (%) |

| Whitening Cosmetic 1 | Isonicotinamide | 10.0 | 9.8 | 98.0 |

| Whitening Cosmetic 1 | Nicotinamide | 10.0 | 10.8 | 108.0 |

| Supplemented Foodstuff 1 | Isonicotinamide | 5.0 | 4.2 | 84.7 |

| Supplemented Foodstuff 1 | Nicotinamide | 5.0 | 5.4 | 108.4 |

| This table illustrates the method's accuracy and applicability to real-world samples, with recovery rates ranging from 84.7% to 108.4%. rsc.org |

These findings suggest that a validated CE-based method would be highly effective for the quantitative analysis of this compound in various preparations, ensuring purity and quality.

Derivatives and Applications in Materials Science

Incorporation of Isonicotinamide (B137802) Derivatives into Polymeric Systems

The integration of isonicotinamide derivatives into polymer chains can significantly modify the material's architecture and resulting properties. Their role as chain extenders in polyurethane synthesis is a prime example of this molecular engineering approach.

Role as Chain Extenders in Polyurethane Synthesis

In the synthesis of segmented polyurethanes, which are block copolymers composed of alternating soft and hard segments, chain extenders play a crucial role. These low-molecular-weight diols or diamines react with isocyanate-terminated prepolymers to form the hard segments, which are responsible for the material's strength and thermal stability.

A derivative of N-(2-Hydroxyethyl)isonicotinamide, specifically N,N-bis(2-hydroxyethyl)isonicotinamide (BIN) , has been successfully utilized as a chain extender in the synthesis of poly(tetramethylene oxide)-based polyurethane block copolymers. nih.govrsc.org In this process, the two hydroxyl groups of the BIN molecule react with the isocyanate groups of the prepolymer, effectively extending the polymer chain and incorporating the isonicotinamide moiety into the polyurethane backbone. nih.govrsc.org This incorporation is a critical step in creating functional polyurethanes where the properties of the isonicotinamide unit can be expressed at the macroscopic level.

Influence on Polymer Network Formation and Material Properties

The incorporation of isonicotinamide derivatives as chain extenders has a profound impact on the formation of the polymer network and the final properties of the material. The structure of the chain extender influences the packing and hydrogen bonding within the hard segments, which in turn affects the microphase separation between the hard and soft segments. This morphology at the nanoscale dictates the macroscopic mechanical and thermal properties of the polyurethane.

In studies using N,N-bis(2-hydroxyethyl)isonicotinamide (BIN) as a chain extender, it was observed that increasing the hard segment fraction, and thus the concentration of BIN, led to changes in the material's properties. nih.govrsc.org The presence of the pyridine (B92270) ring and the amide group within the hard segments introduces additional sites for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions contribute to the formation of well-defined hard domains, which act as physical crosslinks, reinforcing the elastomeric soft matrix. The specific nature of these interactions and the resulting morphology influence key material characteristics, including tensile strength, elasticity, and water absorption. nih.gov

Functionalization of Polymeric Materials

The presence of the isonicotinamide moiety within the polymer backbone provides a reactive handle for further functionalization, opening the door to the creation of materials with specialized functions, such as biocidal activity.

Development of Biocidal Polyurethanes

The development of materials that can actively kill or inhibit the growth of microorganisms is of paramount importance in medical, industrial, and consumer applications. Polyurethanes containing isonicotinamide derivatives have been transformed into potent biocidal materials through a post-polymerization modification.

By quaternizing the pyridine ring of the incorporated N,N-bis(2-hydroxyethyl)isonicotinamide (BIN) units with various alkyl halides, researchers have created cationic polyurethanes with significant biocidal activity. nih.govrsc.org This process introduces a positive charge on the nitrogen atom of the pyridine ring, which is a well-established strategy for imparting antimicrobial properties to a molecule. The resulting materials are non-leaching, meaning the biocidal agent is covalently bound to the polymer backbone, preventing its release into the environment and ensuring long-lasting activity. nih.gov

Investigation of Biocidal Activity Mechanisms

The biocidal efficacy of these quaternized polyurethanes has been investigated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govrsc.org The mechanism of action is believed to involve the electrostatic interaction between the cationic polymer surface and the negatively charged bacterial cell membrane. This interaction disrupts the cell membrane, leading to leakage of cellular contents and ultimately cell death.

Research has shown that the biocidal activity is dependent on several factors:

The nature of the alkyl halide used for quaternization: Different alkyl chains can affect the hydrophobicity and charge density of the cationic center, influencing its interaction with the bacterial membrane. nih.gov

The concentration of quaternized moieties: A higher concentration of cationic sites on the polymer surface generally leads to a more potent biocidal effect. nih.gov

The type of microorganism: The structural differences in the cell walls of Gram-positive and Gram-negative bacteria can lead to variations in susceptibility. nih.gov

Contact time: The duration of contact between the bacteria and the polymer surface plays a crucial role in the extent of cell death. nih.gov

Fluorescence microscopy has been a key tool in confirming the viability of microorganisms on the polymer surface, providing direct evidence of the biocidal action. nih.govrsc.org

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism | Disruption of bacterial cell membrane via electrostatic interaction. | nih.gov |

| Effective Against | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | nih.gov |

| Factors Influencing Activity | Alkyl halide used for quaternization | nih.gov |

| Concentration of quaternized BIN | nih.gov | |

| Gram-type of microorganism | nih.gov | |

| Contact time | nih.gov |

Design of pH-Responsive Polymer Systems

The inherent properties of the pyridine ring in the isonicotinamide structure make it a promising candidate for the design of pH-responsive polymers. Pyridine is a weak base, and its nitrogen atom can be protonated in acidic conditions, leading to a change in the charge and conformation of the polymer chain.

While specific studies on pH-responsive polymers based on this compound are not extensively detailed in the cited literature, the principle has been demonstrated in other polyurethane systems. By incorporating pyridine rings into the polyurethane backbone, materials can be created that exhibit shape memory and controlled drug release in response to changes in environmental pH. rsc.org The mechanism for this pH-responsiveness is the disruption of hydrogen bonding between the pyridine nitrogen and the urethane's N-H group upon protonation of the pyridine in acidic conditions. rsc.org

Pharmacological and Biological Research on N 2 Hydroxyethyl Isonicotinamide Nitric Ester

Preclinical Cardiovascular System Modulatory Effects

N-(2-Hydroxyethyl)isonicotinamide nitric ester exerts significant effects on the cardiovascular system, primarily through its potent vasodilatory actions. These effects have been demonstrated across various preclinical models, highlighting its potential as a modulator of cardiovascular function. The compound's actions are attributed to its hybrid nature as a K-ATP channel opener and a nitric oxide donor, leading to the relaxation of vascular smooth muscle. patsnap.comnih.gov

Coronary Vasodilating Action

Preclinical studies have consistently demonstrated the coronary vasodilating properties of this compound nitric ester. In anesthetized dog models, intra-arterial administration of the compound, also referred to as SG-75, led to a dose-dependent increase in coronary blood flow without significantly affecting systemic blood pressure or cardiac function at lower doses. nih.govdrugbank.com This vasodilatory response was not affected by the presence of propranolol, atropine, diphenhydramine, or dipyridamole. nih.gov

In isolated, donor-perfused rat hearts, direct injection of this compound nitric ester into the coronary perfusion system resulted in a dose-dependent vasodilation. nih.gov The mechanism underlying this action involves both the stimulation of guanylyl cyclase, which increases cyclic guanosine monophosphate (cGMP) levels, and the activation of K-ATP channels leading to hyperpolarization of the vascular smooth muscle cells. patsnap.comdrugbank.com

| Dose | Effect on Coronary Blood Flow | Source |

|---|---|---|

| 0.003-1 mg | Dose-dependent increase | nih.gov |

Antihypertensive Actions

The vasodilatory effects of this compound nitric ester extend to the systemic vasculature, resulting in antihypertensive actions. Intravenous administration in beagle dogs caused a dose-dependent decrease in systemic blood pressure. drugbank.com This hypotensive effect is primarily attributed to its peripheral vasodilating mechanisms, leading to a reduction in total peripheral resistance. nih.govdrugbank.com Studies in patients with normal left ventricular function showed that the compound produced significant reductions in aortic systolic and diastolic blood pressure. nih.gov

| Parameter | Effect | Source |

|---|---|---|

| Systemic Blood Pressure | Dose-dependent decrease | nih.govdrugbank.com |

| Total Peripheral Resistance | Marked reduction (19%) | nih.gov |

Antiarrhythmic Activities

Research has indicated that this compound nitric ester possesses antiarrhythmic properties. These effects are linked to its ability to open K-ATP channels. nih.gov In an in vitro study, it was reported to abolish both triggered activity and spontaneous automaticity, which are mechanisms that can lead to cardiac arrhythmias. nih.gov Furthermore, a clinical study showed that intravenous administration of the compound reduced QT dispersion and the incidence of ventricular fibrillation in patients after successful coronary angioplasty. nih.gov

Peripheral Vasodilating Effects

In addition to its effects on coronary arteries, this compound nitric ester induces potent vasodilation in peripheral vascular beds. nih.govdrugbank.com In preclinical canine models, both intra-arterial and intravenous administration resulted in a dose-dependent increase in blood flow in renal, mesenteric, and femoral arteries. nih.govdrugbank.com This balanced peripheral action contributes to a decrease in both cardiac preload and afterload, which are key determinants of myocardial oxygen demand. nih.gov The hypotensive effects of the compound are considered to be mainly a result of this peripheral vasodilation. drugbank.com

Anticoagulative Actions

Preclinical and clinical investigations have revealed that this compound nitric ester exhibits anticoagulative actions, primarily through the inhibition of platelet function. In vitro studies using human platelets demonstrated that the compound significantly inhibited ADP-induced platelet aggregation in a dose-dependent manner. nih.gov This effect was associated with an inhibition of fibrinogen binding to the platelet surface. nih.gov

The mechanism for this antiplatelet effect is linked to the nitric oxide-donating property of the molecule, which leads to an increase in intracellular cyclic GMP levels in platelets. nih.gov Methylene blue, an inhibitor of guanylate cyclase, was found to significantly reverse the inhibition of platelet aggregation induced by the compound. nih.gov A study in patients with unstable angina found that this compound nitric ester inhibited platelet activation and reduced thrombosis rate and capacity. nih.gov

Spasmolytic Effects in Experimental Models

This compound nitric ester has demonstrated significant spasmolytic activity in various experimental settings. This action is particularly relevant in the context of coronary artery spasm. In a study involving intact anesthetized rats, the compound prevented ECG changes induced by methacholine, a substance known to cause coronary vasoconstriction. nih.gov This protective effect was attributed to its spasmolytic action, as it also inhibited the coronary vasoconstriction produced by cholinomimetic drugs in isolated rat hearts. nih.gov

Clinical research has corroborated these preclinical findings, showing that this compound nitric ester provides prompt and complete relief from both spontaneous and ergonovine-evoked coronary spasms in patients. nih.gov This strong spasmolytic activity is a key component of its therapeutic profile. nih.gov

Computational Approaches and Structure Activity Relationship Investigations

Molecular Modeling Techniques for Pyridine (B92270) Carboxamide Derivatives

Computational modeling is an indispensable tool in modern drug discovery, offering a window into the molecular-level interactions that are otherwise difficult to observe. For pyridine carboxamide derivatives, including N-(2-Hydroxyethyl)isonicotinamide, several key techniques are employed to understand their behavior and guide the design of more potent and selective compounds.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisdomlib.org It is widely used to forecast the binding mode and affinity of small molecules, such as pyridine carboxamide derivatives, to the active site of a biological target, typically a protein or enzyme.

Research on various pyridine carboxamide derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic agents. For instance, docking studies have been performed to evaluate these derivatives as potential multi-target antipsychotic drugs by examining their interactions with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. wisdomlib.org In other research, these simulations were used to identify novel antifungal agents by predicting their binding to succinate (B1194679) dehydrogenase (SDH), where the docking results revealed that compounds could fit well into the active site through stable hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking has been instrumental in exploring pyridine carboxamides as urease inhibitors, fibroblast growth factor 1 (FGF1) inhibitors, and anticoagulants targeting thrombin. mdpi.comresearchgate.netresearchgate.netnih.gov These studies consistently show that the binding orientation and energy scores calculated from docking simulations correlate well with experimentally observed biological activity, making it a crucial step in lead identification and optimization. mdpi.comnih.gov

Table 1: Examples of Molecular Docking Studies on Pyridine Carboxamide Derivatives

| Derivative Class | Biological Target | Key Findings from Docking |

| Pyridine Carboxamides | Urease | Binding interactions involve H-bonding, π–π, and van der Waals forces, explaining inhibitory action. mdpi.com |

| Pyridine Carboxamides | Dopamine D2 & Serotonin 5-HT2A Receptors | Identified derivatives with potential as multi-target antipsychotics. wisdomlib.org |

| Nicotinamides | Succinate Dehydrogenase (SDH) | Demonstrated favorable binding in the active site, suggesting a mechanism for antifungal activity. nih.gov |

| N-carbamoyl-dihydropyridine-carboxamides | Fibroblast Growth Factor 1 (FGF1) | Showed low binding energy and good affinity, indicating potential as anticancer agents. researchgate.net |

This table is generated based on data from multiple research findings.

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and its target over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time.

For pyridine carboxamide derivatives, MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking. nih.gov These simulations can reveal how the compound adjusts its conformation within the binding pocket and how water molecules and ions influence the interaction. nih.gov By analyzing the trajectory, researchers can calculate important properties such as the root-mean-square deviation (RMSD) to assess structural stability and hydrogen bond lifetimes to quantify the persistence of key interactions. nih.gov This detailed conformational analysis helps in refining the understanding of the binding mode and ensuring that the designed molecule can maintain a favorable conformation for biological activity.

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.comnih.gov These studies provide insights into a molecule's reactivity, stability, and spectroscopic properties based on its electronic structure.

For pyridine carboxamide derivatives, DFT calculations are used to determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. nih.govmdpi.comnih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ability of a molecule to participate in charge-transfer interactions. nih.gov These electronic properties are fundamental to understanding how a molecule will interact with a biological target. For example, quantum chemical studies have been used to elucidate reaction mechanisms and to rationalize the observed reactivity of pyridine derivatives, providing a theoretical foundation for their biological actions. mdpi.com

Structure-Activity Relationship (SAR) Perspectives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR provides crucial rules for designing molecules with enhanced pharmacological profiles.

Studies have shown that this isomerism can dramatically affect biological outcomes. For example, in the development of thiosemicarbazones, moving the side chain from the 2-position (picolinamide derivative) to the 3- or 4-position (nicotinamide or isonicotinamide (B137802) derivatives) was linked to a decrease in biological activity, which was attributed to a reduction in the molecule's ability to coordinate with metal ions in the target enzyme. mdpi.com In another context, modifying the pyridine region of a scaffold was a key strategy in developing compounds with high cytotoxicity against glioblastoma. nih.gov Furthermore, research on HPK1 inhibitors specifically focused on pyridine-2-carboxamide analogues, highlighting the importance of the 2-substituted pattern for achieving potent and selective activity. nih.gov These findings underscore that the specific isomeric form of the pyridine ring is a critical determinant of a compound's ability to fit into a target's binding site and exert its biological effect.

The side chains attached to the core pyridine carboxamide structure play a pivotal role in defining the compound's pharmacological actions.

The hydroxyethyl (B10761427) moiety (-CH₂CH₂OH) in this compound introduces a flexible chain with a terminal hydroxyl group. This hydroxyl group is significant as it can act as both a hydrogen bond donor and acceptor. mdpi.comnih.gov SAR studies on various pyridine derivatives have revealed that the presence of hydroxyl groups often enhances biological activity, such as antiproliferative effects, by facilitating strong hydrogen bond interactions with amino acid residues in the target protein's active site. mdpi.com The flexibility of the ethyl linker allows the hydroxyl group to orient itself optimally to form these crucial bonds.

The nitric ester moiety (-ONO₂) is formed by the esterification of the hydroxyl group, converting this compound into its nitric ester derivative, 2-[(Pyridin-4-ylcarbonyl)amino]ethyl nitrate (B79036). sigmaaldrich.comfishersci.com This functional group is a well-known nitric oxide (NO) donor. In biological systems, the nitric ester can be metabolized to release NO, a potent signaling molecule with powerful vasodilatory effects. This action is the basis for the therapeutic use of related compounds in conditions such as angina. The addition of the nitric ester fundamentally changes the compound's pharmacological profile, imparting vasodilatory properties through the NO signaling pathway.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes and Scalable Production

The synthesis of N-(2-Hydroxyethyl)isonicotinamide is a critical area for development, with current methods offering a foundation for future optimization. A patented method for the synthesis of the related compound, N-(2-hydroxyethyl)nicotinamide, involves the reaction of methyl nicotinate (B505614) with monoethanolamine. This process can be conducted without a solvent, heating the mixture to around 60°C for several hours. google.com After the reaction, the addition of isopropyl alcohol and subsequently isopropyl ether facilitates the crystallization of the product, yielding a high-purity white solid. google.com Another approach involves reacting an N-succinimidyl-nicotinate compound with the hydrochloric salt of ethanolamine (B43304) in dried DMF, which also yields the desired product after purification steps. prepchem.com

For large-scale production, efficiency and cost-effectiveness are paramount. Future research could focus on biocatalytic methods, which employ enzymes to facilitate reactions, potentially offering shorter, more sustainable, and highly selective synthesis routes. acs.org Exploring different catalysts, solvent-free reaction conditions, and continuous flow processes could lead to more industrially viable and environmentally friendly production methods for this compound. google.comnih.gov

Table 1: Comparison of Synthetic Approaches for N-(2-hydroxyethyl)amides

| Method | Reactants | Solvent/Conditions | Key Advantages | Ref |

|---|---|---|---|---|

| Solvent-Free | Methyl nicotinate, Monoethanolamine | Heat (60°C) | High yield and purity, no complex separation needed | google.com |

| Amidation | N-succinimidyl-nicotinate, Ethanolamine HCl | DMF, Diisopropylethylamine (DIEA) | Controlled reaction | prepchem.com |

| Biocatalysis | (Hypothetical) | Aqueous, mild conditions | Sustainable, high stereoselectivity | acs.org |

Exploration of Alternative Derivatization for Enhanced Bioactivity

Derivatization of the core this compound structure presents a promising strategy for enhancing its biological activity. nih.gov By modifying the molecule, researchers can tune its properties to target specific biological pathways or improve its pharmacokinetic profile.

Research into related isonicotinic acid derivatives has shown that modifications can lead to significant changes in bioactivity. For instance, novel N-(benzoylphenyl)pyridine-4-carboxamide derivatives have been synthesized and evaluated for antihyperlipidemic and antioxidant effects. nih.gov Specifically, the derivative N-(3-Benzoylphenyl)pyridine-4-carboxamide (C4) demonstrated promising lipid-lowering capabilities. nih.gov This suggests that introducing aromatic moieties to the amide nitrogen of the isonicotinamide (B137802) structure could be a fruitful area of investigation.

Furthermore, creating peptide derivatives is another viable approach. The synthesis of dipeptide derivatives based on a related nicotinamide (B372718) structure has been explored for antimicrobial applications. researchgate.net Applying similar strategies to this compound could yield new compounds with a range of therapeutic potentials.

Advanced Material Science Applications and Biocompatibility Studies

The inherent chemical properties of this compound, such as its solubility in water and various organic solvents, make it an interesting candidate for material science. wikipedia.org Isonicotinamide itself is utilized in material synthesis. wikipedia.org The "hydroxyethyl" group in this compound is of particular interest as polymers based on 2-hydroxyethyl methacrylate (B99206) are known for their biocompatibility and are used in biomedical applications like hydrogels and drug delivery systems. nih.gov

Future research could explore the incorporation of this compound as a monomer or functionalizing agent in the development of novel polymers. These materials could possess unique properties, such as temperature-responsiveness or specific ligand-binding capabilities, derived from the isonicotinamide moiety. nih.govguidechem.com Crucially, any new material intended for biomedical use must undergo rigorous biocompatibility testing to ensure it does not elicit an adverse immune response. nih.gov Studies could assess the cytotoxicity and irritant potential of these new materials. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action for the Isonicotinamide Nitric Ester

The nitric ester of this compound is a significant derivative with established use as a British Pharmacopoeia (BP) Reference Standard. sigmaaldrich.comsigmaaldrich.com Nitrate (B79036) esters are known to act as vasodilators by releasing nitric oxide (NO), a key signaling molecule in the cardiovascular system. The general mechanism involves the enzymatic or non-enzymatic release of NO, which then activates soluble guanylate cyclase in smooth muscle cells, leading to relaxation and vasodilation.

While this general mechanism is understood, the specific molecular interactions and metabolic pathways for the this compound nitric ester warrant deeper investigation. Future studies should aim to identify the specific enzymes involved in its metabolism and NO release. Understanding the precise pharmacodynamics and pharmacokinetics will be crucial for optimizing its therapeutic potential and designing next-generation compounds with improved efficacy and specificity. The formation of nitrate esters typically involves the reaction of an alcohol with nitric acid, often in the presence of a stronger acid like sulfuric acid. khanacademy.org

Table 2: Properties of this compound Nitric Ester

| Property | Value/Description | Ref |

|---|---|---|

| Chemical Name | This compound nitric ester | sigmaaldrich.com |

| CAS Number | 65141-47-1 | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Application | Pharmaceutical primary standard | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Investigation of Other Potential Biological Activities beyond Cardiovascular Modulation

While the cardiovascular effects of isonicotinamide derivatives are a primary focus, the core structure may possess a wider range of biological activities. Isonicotinic acid and its derivatives, such as isoniazid, have a long history in medicine, particularly as antitubercular agents. nih.govdrugbank.com This historical context suggests that this compound and its derivatives could be investigated for antimicrobial properties.

Furthermore, studies on related compounds have revealed other potential therapeutic applications. For example, derivatives of N-(2-hydroxyethyl)cytisine have shown analgesic and antiarrhythmic activity. researchgate.net Similarly, certain isonicotinic carboxamide derivatives have demonstrated antioxidant properties by scavenging free radicals. nih.gov Given that oxidative stress is implicated in numerous diseases, exploring the antioxidant potential of this compound could open up new therapeutic avenues. nih.govmdpi.com Future research should screen the compound and its novel derivatives against a wide range of biological targets, including enzymes, receptors, and microbial pathogens, to uncover their full therapeutic potential. nih.govnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for N-(2-Hydroxyethyl)isonicotinamide, and how are reaction conditions optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting isonicotinoyl chloride derivatives with 2-hydroxyethylamine under anhydrous conditions, monitored by TLC or HPLC for intermediate purity . Yield optimization (typically 67–97%) depends on solvent polarity (e.g., dry DCM), temperature control (0–25°C), and stoichiometric ratios of reagents. Catalytic triethylamine is often used to neutralize HCl byproducts . Post-synthesis purification via column chromatography (silica gel, methanol/DCM eluent) ensures ≥95% purity, confirmed by NMR and LC-MS .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard. Key parameters include:

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid

- Flow rate : 1.0 mL/min

- Sample prep : Dissolve 10 mg in 100 mL mobile phase; filter (0.45 µm) .

Impurity thresholds: - This compound nitric ester (relative retention time 0.86): ≤0.5%

- Other impurities : ≤0.1% (individual), ≤0.25% (total) .

Q. What safety protocols are critical for handling this compound?

- Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Precautionary measures : Use PPE (gloves, goggles), avoid dust inhalation (S22), and work in a fume hood. Store sealed at room temperature, away from oxidizers .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in HPLC data for related substances?

Discrepancies often arise from:

- Mobile phase pH shifts : Adjust with 0.1% TFA to stabilize ionization .

- Column degradation : Validate column performance using system suitability tests (resolution ≥3.0 between target and nitric ester derivatives) .

- Sample degradation : Store solutions at 4°C and analyze within 24 hours. Use spiked controls to differentiate degradation products from synthesis impurities .

Q. What experimental design principles ensure reproducibility in pharmacological studies?

- NIH guidelines : Report animal/cell line specifics (species, strain, passage number), compound formulation (vehicle, concentration), and dosing intervals to enable replication .

- Negative controls : Include solvent-only groups to isolate compound-specific effects.

- Statistical power : Use a priori power analysis (α=0.05, β=0.2) to determine sample size. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can computational methods predict biological activity and binding mechanisms?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., RAF kinases). Validate with in vitro assays (IC50, Ki) .

- ADMET profiling : Predict pharmacokinetics (LogP, BBB permeability) via SwissADME or QikProp. Cross-validate with in vivo bioavailability studies .

Q. What strategies address low yields in scaled-up synthesis?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps.

- Solvent optimization : Replace DCM with THF for better solubility of hydrophobic intermediates .

- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

Data Management and Validation

- FAIR principles : Archive raw HPLC chromatograms, NMR spectra, and docking files in repositories like Chemotion or RADAR4Chem with unique DOIs .

- Critical data checks :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.